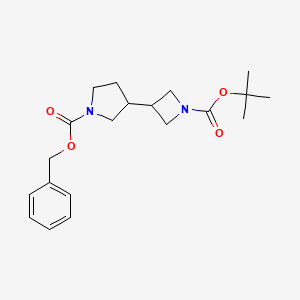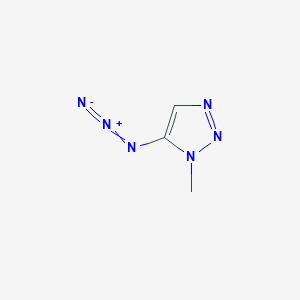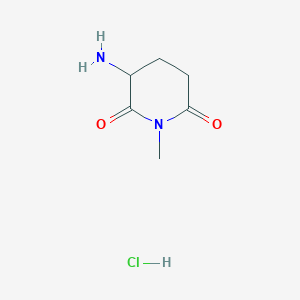
5-Amino-6-hydroxy-7-azaindole
Übersicht
Beschreibung
5-Amino-6-hydroxy-7-azaindole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure This compound is part of the azaindole family, which is known for its significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxy-7-azaindole typically involves the functionalization of the azaindole core. One common method includes the use of palladium-catalyzed reactions. For instance, a site-selective palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with 4-toluidine, followed by C-C coupling and cyclization with phenylacetylene, can yield 6-azaindoles . Another approach involves the remodeling of (aza)indole skeletons to introduce various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques such as the use of silica gel flash chromatography for purification and the application of robust synthetic routes that allow for the selective introduction of multiple functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-hydroxy-7-azaindole can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-hydroxy-7-azaindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-6-hydroxy-7-azaindole involves its interaction with molecular targets such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This interaction is often studied using molecular docking techniques to predict the most accurate ligand binding mode at the active site of the protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-7-azaindole: Similar in structure but lacks the amino group.
7-Azaindole: The parent compound without the hydroxy and amino groups.
5-Chloro-7-azaindole: Contains a chloro group instead of a hydroxy group.
Uniqueness
5-Amino-6-hydroxy-7-azaindole is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
5-amino-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPFVUSYUWIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)






![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)
